
(Z)-2,3-Dimethyl-4-oxopent-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,3-Dimethyl-4-oxopent-2-enal, also known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOP is a yellowish oil that belongs to the class of α,β-unsaturated aldehydes. The purpose of
作用机制
(Z)-2,3-Dimethyl-4-oxopent-2-enal is an α,β-unsaturated aldehyde that can undergo various chemical reactions due to the presence of the unsaturated double bond. (Z)-2,3-Dimethyl-4-oxopent-2-enal can undergo nucleophilic addition reactions with various nucleophiles, such as amines, alcohols, and thiols. (Z)-2,3-Dimethyl-4-oxopent-2-enal can also undergo Michael addition reactions with various nucleophiles, such as enolates and thiols. The mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal in biological systems is not well understood and requires further investigation.
生化和生理效应
(Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to exhibit various biochemical and physiological effects. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (Z)-2,3-Dimethyl-4-oxopent-2-enal has also been shown to exhibit anti-inflammatory and antioxidant activities. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes and Alzheimer's disease.
实验室实验的优点和局限性
(Z)-2,3-Dimethyl-4-oxopent-2-enal has several advantages for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal is readily available and can be synthesized in high yields using various methods. (Z)-2,3-Dimethyl-4-oxopent-2-enal is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, (Z)-2,3-Dimethyl-4-oxopent-2-enal has several limitations for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal is highly reactive and can undergo various chemical reactions, which can complicate its use in some experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal also has a pungent odor, which can be unpleasant and may require special handling procedures.
未来方向
There are several future directions for the research on (Z)-2,3-Dimethyl-4-oxopent-2-enal. One direction is to investigate the mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal in biological systems. Understanding the mechanism of action of (Z)-2,3-Dimethyl-4-oxopent-2-enal can provide insights into its potential applications in various fields, including medicine and agriculture. Another direction is to explore the use of (Z)-2,3-Dimethyl-4-oxopent-2-enal as a building block for the synthesis of chiral compounds. (Z)-2,3-Dimethyl-4-oxopent-2-enal's ability to form chiral enolates makes it a promising reagent for the synthesis of chiral compounds. Finally, further research is needed to explore the potential applications of (Z)-2,3-Dimethyl-4-oxopent-2-enal in various fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, (Z)-2,3-Dimethyl-4-oxopent-2-enal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. (Z)-2,3-Dimethyl-4-oxopent-2-enal can be synthesized using various methods and has several advantages and limitations for lab experiments. (Z)-2,3-Dimethyl-4-oxopent-2-enal has been shown to exhibit various biochemical and physiological effects and has several promising future directions for research. Further research is needed to fully understand the potential applications of (Z)-2,3-Dimethyl-4-oxopent-2-enal in various fields and to explore its mechanism of action in biological systems.
合成方法
The synthesis of (Z)-2,3-Dimethyl-4-oxopent-2-enal can be achieved through various methods. One of the most common methods is the oxidation of 2,3-dimethyl-2-butene using potassium permanganate. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with ozone, followed by oxidative workup. The yield of (Z)-2,3-Dimethyl-4-oxopent-2-enal from these methods is typically high, ranging from 80% to 90%.
科学研究应用
(Z)-2,3-Dimethyl-4-oxopent-2-enal has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic synthesis. (Z)-2,3-Dimethyl-4-oxopent-2-enal can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. (Z)-2,3-Dimethyl-4-oxopent-2-enal is also a useful reagent for the synthesis of chiral compounds due to its ability to form chiral enolates.
属性
CAS 编号 |
104613-82-3 |
|---|---|
产品名称 |
(Z)-2,3-Dimethyl-4-oxopent-2-enal |
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
(Z)-2,3-dimethyl-4-oxopent-2-enal |
InChI |
InChI=1S/C7H10O2/c1-5(4-8)6(2)7(3)9/h4H,1-3H3/b6-5- |
InChI 键 |
JOIPXRIQHWMPFU-WAYWQWQTSA-N |
手性 SMILES |
C/C(=C(\C)/C(=O)C)/C=O |
SMILES |
CC(=C(C)C(=O)C)C=O |
规范 SMILES |
CC(=C(C)C(=O)C)C=O |
同义词 |
2-Pentenal, 2,3-dimethyl-4-oxo-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



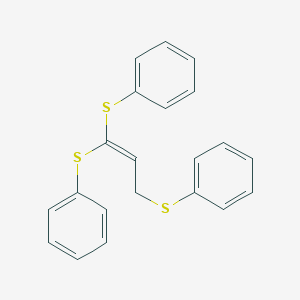
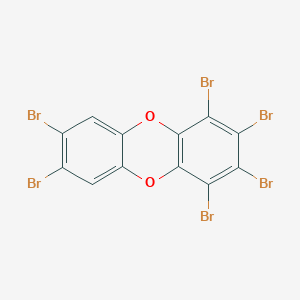
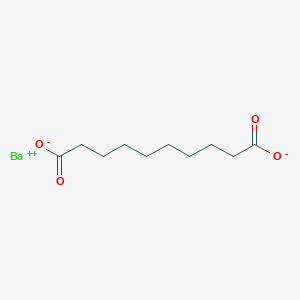
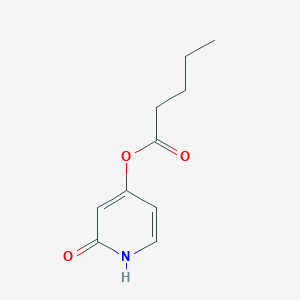
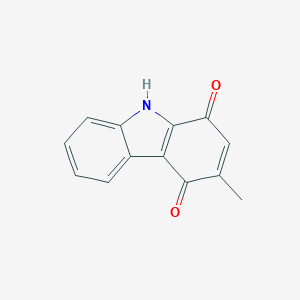
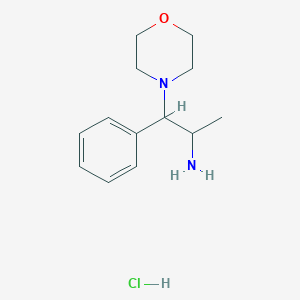
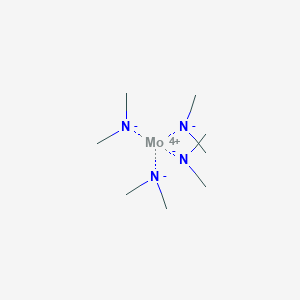
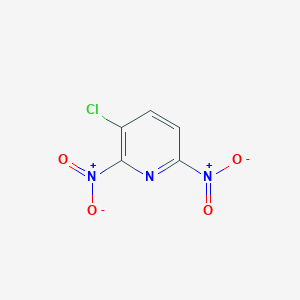
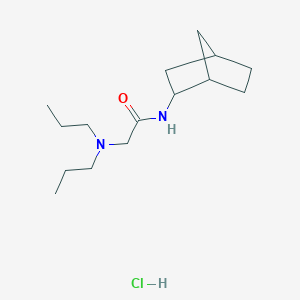
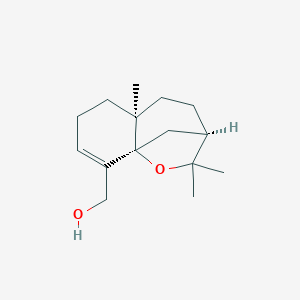
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
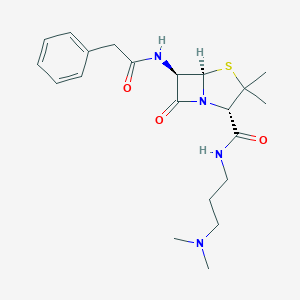
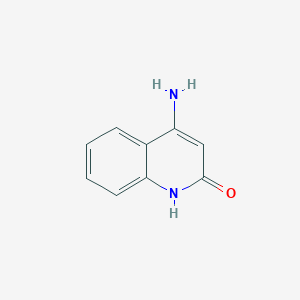
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)